Dibutyl (1,3-dithietan-2-ylidene)propanedioate
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Overview
Description
Dibutyl (1,3-dithietan-2-ylidene)propanedioate is an organic compound with the molecular formula C12H18O4S2 It is a derivative of propanedioic acid and contains a 1,3-dithietane ring, which is a four-membered ring with two sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl (1,3-dithietan-2-ylidene)propanedioate typically involves the reaction of dibutyl malonate with a suitable sulfur-containing reagent. One common method is the reaction of dibutyl malonate with 1,3-propanedithiol in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of a dithioketal intermediate, which is then cyclized to form the 1,3-dithietane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Dibutyl (1,3-dithietan-2-ylidene)propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or thioethers, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Substituted dithietane derivatives
Scientific Research Applications
Dibutyl (1,3-dithietan-2-ylidene)propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in the study of sulfur-containing biomolecules and their interactions with other biological molecules.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs with sulfur-containing functional groups.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of Dibutyl (1,3-dithietan-2-ylidene)propanedioate involves its interaction with various molecular targets and pathways. The presence of the 1,3-dithietane ring allows the compound to act as a nucleophile or electrophile in different chemical reactions. This versatility enables it to participate in a wide range of biochemical processes, including enzyme inhibition and protein modification.
Comparison with Similar Compounds
Similar Compounds
- Diisopropyl 1,3-dithiolane-2-ylidenemalonate
- Diisopropyl 2-(1,3-dithiolan-2-ylidene)propanedioate
- Malonic acid, 2-(1,3-dithiolan-2-ylidene), diisopropyl ester
Uniqueness
Dibutyl (1,3-dithietan-2-ylidene)propanedioate is unique due to the presence of the 1,3-dithietane ring, which imparts distinct chemical and physical properties. This ring structure is less common compared to the more frequently encountered 1,3-dithiolane ring, making this compound a valuable compound for exploring new chemical reactivity and applications.
Properties
CAS No. |
51007-92-2 |
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Molecular Formula |
C13H20O4S2 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
dibutyl 2-(1,3-dithietan-2-ylidene)propanedioate |
InChI |
InChI=1S/C13H20O4S2/c1-3-5-7-16-11(14)10(13-18-9-19-13)12(15)17-8-6-4-2/h3-9H2,1-2H3 |
InChI Key |
AJKZUWFRJZRJAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(=C1SCS1)C(=O)OCCCC |
Origin of Product |
United States |
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